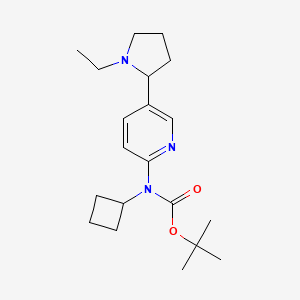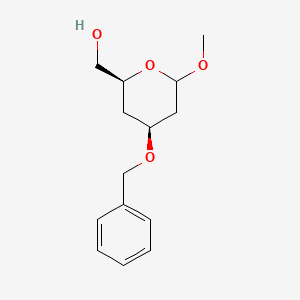![molecular formula C8H13NO B11825558 (1R,6S)-6-methyl-3-azabicyclo[4.1.0]heptane-1-carbaldehyde](/img/structure/B11825558.png)
(1R,6S)-6-methyl-3-azabicyclo[4.1.0]heptane-1-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R,6S)-6-methyl-3-azabicyclo[410]heptane-1-carbaldehyde is a bicyclic compound with a unique structure that includes a nitrogen atom within its ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1R,6S)-6-methyl-3-azabicyclo[4.1.0]heptane-1-carbaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of a cycloaddition reaction where a suitable diene and dienophile are reacted in the presence of a catalyst to form the bicyclic structure. The aldehyde group is then introduced through oxidation reactions using reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Industrial Production Methods
Industrial production of this compound may involve large-scale cycloaddition reactions followed by oxidation steps. The process is optimized for yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
(1R,6S)-6-methyl-3-azabicyclo[4.1.0]heptane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be further oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: PCC, Dess-Martin periodinane, KMnO4, CrO3
Reduction: NaBH4, LiAlH4
Substitution: Various nucleophiles depending on the desired substitution product
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Functionalized derivatives with different substituents on the nitrogen atom
Wissenschaftliche Forschungsanwendungen
(1R,6S)-6-methyl-3-azabicyclo[4.1.0]heptane-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical studies, particularly in the study of enzyme mechanisms.
Medicine: Explored for its potential pharmacological properties, including its use as a precursor for drug development.
Industry: Utilized in the synthesis of materials with specific properties, such as polymers and advanced materials.
Wirkmechanismus
The mechanism by which (1R,6S)-6-methyl-3-azabicyclo[4.1.0]heptane-1-carbaldehyde exerts its effects depends on its application. In biochemical studies, it may act as a ligand that binds to specific enzymes or receptors, influencing their activity. The molecular targets and pathways involved can vary, but often include interactions with proteins and nucleic acids.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1R,6S)-6-methyl-3-azabicyclo[4.1.0]heptane-1-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
(1R,6S)-6-methyl-3-azabicyclo[4.1.0]heptane-1-methanol: Similar structure but with an alcohol group instead of an aldehyde.
Uniqueness
(1R,6S)-6-methyl-3-azabicyclo[4.1.0]heptane-1-carbaldehyde is unique due to its specific bicyclic structure and the presence of an aldehyde group, which allows for a wide range of chemical modifications and applications. Its ability to undergo various chemical reactions makes it a versatile compound in synthetic chemistry and other fields.
Eigenschaften
Molekularformel |
C8H13NO |
|---|---|
Molekulargewicht |
139.19 g/mol |
IUPAC-Name |
(1R,6S)-6-methyl-3-azabicyclo[4.1.0]heptane-1-carbaldehyde |
InChI |
InChI=1S/C8H13NO/c1-7-2-3-9-5-8(7,4-7)6-10/h6,9H,2-5H2,1H3/t7-,8-/m1/s1 |
InChI-Schlüssel |
DZKVKBWJHLFEQJ-HTQZYQBOSA-N |
Isomerische SMILES |
C[C@]12CCNC[C@]1(C2)C=O |
Kanonische SMILES |
CC12CCNCC1(C2)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2R,3'aS,7'aR)-1'-benzyl-1',2',3'a,6',7',7'a-hexahydrospiro[aziridine-2,3'-indole]](/img/structure/B11825477.png)

![4-Bromo-6-methoxybenzo[b]thiophene-2-carboxylic acid](/img/structure/B11825490.png)
![benzyl N-[(1S)-2-phenyl-1-[(4R,5R)-5-[2-phenyl-1-(phenylmethoxycarbonylamino)ethyl]-2-sulfanylidene-1,3-dioxolan-4-yl]ethyl]carbamate](/img/structure/B11825493.png)



![3,7-Dichloro-5,5-diphenylbenzo[b][1]benzosilepine](/img/structure/B11825520.png)


amino]-4-fluoro-](/img/structure/B11825541.png)

![(2S)-2-[[4-[3-(4-chloro-N-ethyl-3-methylanilino)phenyl]-2,6-dimethylbenzoyl]amino]propanoic acid](/img/structure/B11825550.png)
![3-Bromo-2-phenylthieno[3,2-b]pyridine](/img/structure/B11825556.png)
